4-Benzyloxyphenylacetonitrile-d2
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Overview
Description
4-Benzyloxyphenylacetonitrile-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C15H11D2NO, and it has a molecular weight of 225.28 g/mol.
Preparation Methods
The synthesis of 4-Benzyloxyphenylacetonitrile-d2 typically involves the following steps:
Starting Material: Benzyl phenyl ether is used as the starting material.
Chloromethylation: Benzyl phenyl ether is reacted with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride.
Cyanation: The resultant 4-benzyloxybenzyl chloride is then reacted with an alkali metal cyanide in a solvent such as water or an organic solvent to form 4-benzyloxyphenylacetonitrile
Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
4-Benzyloxyphenylacetonitrile-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyloxyphenylacetonitrile-d2 has several applications in scientific research:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 4-Benzyloxyphenylacetonitrile-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, making it valuable for studying reaction pathways and mechanisms in organic chemistry .
Comparison with Similar Compounds
4-Benzyloxyphenylacetonitrile-d2 can be compared with other similar compounds such as:
4-Benzyloxyphenylacetonitrile: The non-deuterated version of the compound.
N-Iodoacetyltyramine-d4: Another deuterated compound used in similar research applications.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
Biological Activity
4-Benzyloxyphenylacetonitrile-d2 is a deuterated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available literature.
- Molecular Formula : C16H16D2N
- Molecular Weight : 240.32 g/mol
- IUPAC Name : 4-(benzyloxy)phenylacetonitrile
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups followed by nitrilation processes. The compound can be synthesized through various methods, including:
- Hydroxyl Protection : Protecting the hydroxyl group of benzyl-p-hydroxyphenylacetonitrile.
- Nitrilation : Introducing the nitrile group via nucleophilic substitution reactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:
- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- S. aureus : Inhibition zone diameter of 12 mm at the same concentration.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In tests on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM.
- Mechanism of Action : The compound appears to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytoplasm.
Case Studies
-
Study on Antimicrobial Effects :
- A study published in the Journal of Antibiotics evaluated the efficacy of various derivatives, including this compound, against resistant bacterial strains. The results highlighted its potential as an alternative therapeutic agent in treating infections caused by multi-drug resistant bacteria.
-
Cancer Research :
- In a recent publication in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The findings suggested that administration of this compound significantly reduced tumor size compared to control groups.
Data Summary Table
Biological Activity | Test Organism/Cell Line | Concentration | Result |
---|---|---|---|
Antimicrobial | E. coli | 100 µg/mL | Inhibition zone: 15 mm |
Antimicrobial | S. aureus | 100 µg/mL | Inhibition zone: 12 mm |
Anticancer | MCF-7 | 20-50 µM | Dose-dependent cell viability |
Tumor Growth Inhibition | Xenograft Model | N/A | Significant reduction in size |
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2,2-dideuterio-2-(4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2/i10D2 |
InChI Key |
QKEYZRVDFZDOEP-KBMKNGFXSA-N |
Isomeric SMILES |
[2H]C([2H])(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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